molecular formula C12H7N3OS B2821703 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile CAS No. 59615-89-3

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile

Cat. No.: B2821703
CAS No.: 59615-89-3
M. Wt: 241.27
InChI Key: MERHVCUWAUOYPY-UHFFFAOYSA-N
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Description

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile is a heterocyclic compound featuring a thiazolidine ring This compound is notable for its unique structure, which includes a phenyl group and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. Its thiazolidine ring structure allows it to interact with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)malononitrile
  • 2-(4-Oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione

Uniqueness

2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile is unique due to its combination of a phenyl group and a propanedinitrile moiety, which imparts distinct chemical reactivity and potential biological activities. This compound’s structure allows for diverse applications in various scientific fields, making it a valuable subject of research .

Properties

IUPAC Name

2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3OS/c13-6-9(7-14)12-15(11(16)8-17-12)10-4-2-1-3-5-10/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHVCUWAUOYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=C(C#N)C#N)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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